Apparent Km Ranking: Tetrahydropterin ≈ 6-Methyltetrahydropterin ≈ Tetrahydrobiopterin < 6,7-Dimethyltetrahydropterin < Tetrahydrofolate
In rat liver microsomal alkyl glycol-ether monooxygenase assays, tetrahydropterin exhibits an apparent Km that is statistically indistinguishable from 6-methyltetrahydropterin and tetrahydrobiopterin, but significantly lower (higher affinity) than 6,7-dimethyltetrahydropterin and substantially lower than tetrahydrofolate [1]. The order of increasing apparent Km values is: tetrahydropterin ≈ 6-methyltetrahydropterin ≈ tetrahydrobiopterin < 6,7-dimethyltetrahydropterin < tetrahydrofolate [1]. This demonstrates that the unsubstituted tetrahydropterin core achieves binding affinity comparable to the natural cofactor BH4, despite lacking the 6-substituent.
| Evidence Dimension | Apparent Km (Michaelis constant) ranking for alkyl glycol-ether monooxygenase |
|---|---|
| Target Compound Data | Apparent Km ≈ tetrahydrobiopterin and 6-methyltetrahydropterin |
| Comparator Or Baseline | 6,7-Dimethyltetrahydropterin (higher Km, lower affinity); Tetrahydrofolate (highest Km, lowest affinity) |
| Quantified Difference | Tetrahydropterin apparent Km is significantly lower (<) than that of 6,7-dimethyltetrahydropterin and tetrahydrofolate |
| Conditions | Rat liver microsomes; assay based on [1-3H]ethylene glycol formation from 2-hexadecyloxy[1-3H]ethan-1-ol |
Why This Matters
This quantitative ranking provides researchers with a validated benchmark for selecting tetrahydropterin when a cofactor with binding affinity equivalent to the natural BH4 cofactor is required, but without the stereochemical complexity introduced by the 6-substituent.
- [1] Tietz A, Lindberg M, Kennedy EP. Dependence of an alkyl glycol-ether monooxygenase activity upon tetrahydropterins. Biochim Biophys Acta. 1990;1040(1):42-50. doi:10.1016/0167-4838(90)90141-2. View Source
